molecular formula C21H24ClFN4O2 B269682 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide

Cat. No. B269682
M. Wt: 418.9 g/mol
InChI Key: LFDQPOQDKAOVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic effects on cystic fibrosis.

Mechanism of Action

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 works by binding to the nucleotide-binding domain 1 (NBD1) of the CFTR protein. This binding prevents the ATP-dependent conformational changes required for the proper functioning of the CFTR protein. As a result, the transport of chloride ions in and out of cells is inhibited, which can potentially alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 have been extensively studied in scientific research. 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 has been shown to inhibit the function of the CFTR protein in a dose-dependent manner. In addition, 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 has been shown to increase the stability of the CFTR protein, which can potentially improve the efficacy of other cystic fibrosis drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 for lab experiments is its specificity for the CFTR protein. 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 has been shown to selectively inhibit the function of the CFTR protein, which can potentially reduce off-target effects. However, one of the limitations of 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 for lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 research include the development of more potent and selective CFTR inhibitors, investigation of its potential therapeutic effects in other diseases, and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis method of 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 is a multi-step process that involves the reaction of several chemical reagents in a controlled environment. The detailed synthesis method is beyond the scope of this paper. However, it is important to note that the synthesis of 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 has been extensively studied in scientific research for its potential therapeutic effects on cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions in and out of cells. By inhibiting the function of CFTR, 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamideor-172 can potentially alleviate the symptoms of cystic fibrosis.

properties

Molecular Formula

C21H24ClFN4O2

Molecular Weight

418.9 g/mol

IUPAC Name

1-[[1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carbonyl]amino]-3-(4-methylphenyl)urea

InChI

InChI=1S/C21H24ClFN4O2/c1-14-2-6-18(7-3-14)24-21(29)26-25-20(28)15-8-10-27(11-9-15)13-16-4-5-17(23)12-19(16)22/h2-7,12,15H,8-11,13H2,1H3,(H,25,28)(H2,24,26,29)

InChI Key

LFDQPOQDKAOVJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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